5-Bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene
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Overview
Description
The compound “5-Bromo-2-(difluoromethyl)thiazole” has a molecular weight of 214.03 . Another similar compound, “5-Bromo-2-(difluoromethyl)pyridine”, has a molecular weight of 208 .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques. For example, the crystal structure of a similar compound, “5-Bromo-2-fluorophenyl”, indicates that H···H contacts are the dominant interaction that constitutes 21.3% of the crystal structure of the Hirshfeld surface .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For instance, “2-Bromo-5-(trifluoromethyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For example, “5-Bromo-2-(difluoromethyl)pyridine” has a melting point of 35-40℃, a boiling point of 206.6±35.0 °C (Predicted), and a density of 1.64 .Mechanism of Action
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. For instance, “5-Bromo-2-(difluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-ethoxy-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNYPAUJWBVPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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